molecular formula C16H12N4O2 B11049657 [1,2,4]Triazino[4,3-a][1,3]benzimidazole-3,4-dione, 2,10-dihydro-10-(phenylmethyl)-

[1,2,4]Triazino[4,3-a][1,3]benzimidazole-3,4-dione, 2,10-dihydro-10-(phenylmethyl)-

Cat. No. B11049657
M. Wt: 292.29 g/mol
InChI Key: HTGGLIWDEUGFAW-UHFFFAOYSA-N
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Description

[1,2,4]Triazino[4,3-a][1,3]benzimidazole-3,4-dione, 2,10-dihydro-10-(phenylmethyl)-: is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a triazino and benzimidazole ring system fused together

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazino[4,3-a][1,3]benzimidazole-3,4-dione, 2,10-dihydro-10-(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to enhance efficiency and reduce costs. The use of continuous flow reactors and automated systems can help in achieving large-scale production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs and therapeutic agents.

Medicine: In medicine, [1,2,4]Triazino[4,3-a][1,3]benzimidazole-3,4-dione, 2,10-dihydro-10-(phenylmethyl)- is investigated for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [1,2,4]Triazino[4,3-a][1,3]benzimidazole-3,4-dione, 2,10-dihydro-10-(phenylmethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

properties

Molecular Formula

C16H12N4O2

Molecular Weight

292.29 g/mol

IUPAC Name

10-benzyl-2H-[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione

InChI

InChI=1S/C16H12N4O2/c21-14-15(22)20-13-9-5-4-8-12(13)19(16(20)18-17-14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,21)

InChI Key

HTGGLIWDEUGFAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N4C2=NNC(=O)C4=O

Origin of Product

United States

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